![molecular formula C20H35BO2 B14018960 trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boron-containing organic compound. It is characterized by the presence of a cyclohexenyl group substituted with an ethyl group and a dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclohexenyl precursor with a boron reagent. One common method is the reaction of trans-4-ethylcyclohexylcyclohexenone with a boronic acid or boronate ester under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclohexenyl group to a more oxidized state.
Reduction: Reduction reactions may target the cyclohexenyl group or the boron moiety, leading to various reduced products.
Substitution: The compound is reactive in substitution reactions, particularly in the context of Suzuki–Miyaura coupling, where it can form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the cyclohexenyl group with an aryl halide .
科学的研究の応用
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions. It serves as a versatile building block for the construction of biaryl and polyaryl compounds .
Biology and Medicine: In biological and medicinal chemistry, the compound can be used to synthesize bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of drug candidates and therapeutic agents .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its reactivity and stability make it suitable for various applications in material science and nanotechnology .
作用機序
The mechanism of action of trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers the cyclohexenyl group to the palladium center, forming a palladium-cyclohexenyl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond between the aryl and cyclohexenyl groups, releasing the coupled product.
類似化合物との比較
- trans-4-Ethylcyclohexylbenzonitrile
- trans-Cyclohexane-1,2-diol
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness: Compared to similar compounds, trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane moiety. This feature enhances its reactivity in Suzuki–Miyaura coupling reactions, making it a valuable reagent for forming carbon-carbon bonds under mild conditions .
特性
分子式 |
C20H35BO2 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
2-[4-(4-ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H35BO2/c1-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-22-19(2,3)20(4,5)23-21/h13,15-17H,6-12,14H2,1-5H3 |
InChIキー |
XTMNPHBYKHXMNU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


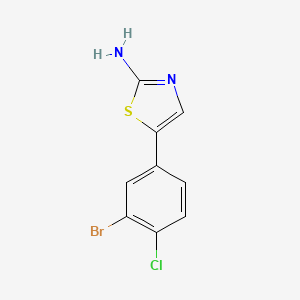
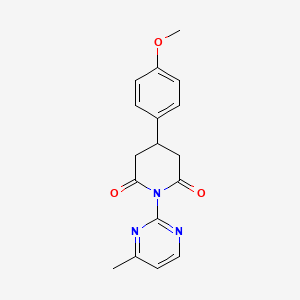

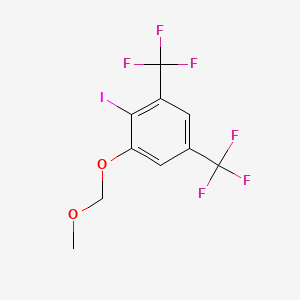

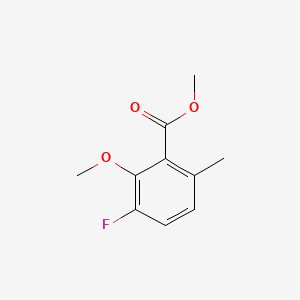
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
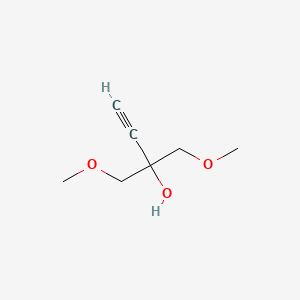

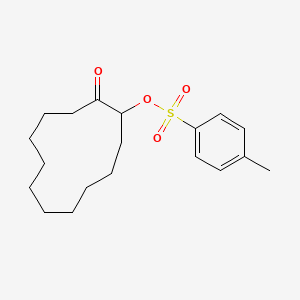
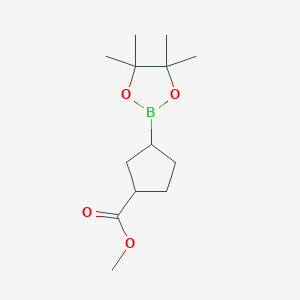

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)

